Cas no 96515-73-0 (Palonidipine)

Palonidipine structure
Palonidipine structure
Product Name:Palonidipine
CAS-nummer:96515-73-0
MF:C29H34FN3O6
MW:539.595171451569
CID:874264
PubChem ID:119154
Update Time:2025-10-28

Palonidipine Chemische en fysische eigenschappen

Naam en identificatie

    • Palonidipine
    • (+-)-3-(Benzylmethylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
    • (- )-3-(Benzylmethyl-amino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.
    • 3-(N-benzyl-N-methylamino)-2,2-dimethylpropyl methyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
    • PALONIDIPINE HYDROCHLORIDE [JAN]
    • CS-0033928
    • SCHEMBL678474
    • (+/-)-3-(BENZYLMETHYLAMINO)-2,2-DIMETHYLPROPYL METHYL 4-(2-FLUORO-5-NITROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE
    • NS00122576
    • 96515-73-0 (free base)
    • UNII-FMS4X67Q96
    • Q27278076
    • HY-108997
    • Palonidipine [INN]
    • 96515-73-0
    • FMS4X67Q96
    • 3-(3-(benzyl(methyl)amino)-2,2-dimethylpropyl) 5-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • 3,5-PYRIDINEDICARBOXYLIC ACID, 4-(2-FLUORO-5-NITROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-, 3-(2,2-DIMETHYL-3-(METHYL(PHENYLMETHYL)AMINO)PROPYL) 5-METHYL ESTER
    • AKOS040733955
    • MUNSLZPCNUVWCH-UHFFFAOYSA-N
    • 3,5-PYRIDINEDICARBOXYLIC ACID, 4-(2-FLUORO-5-NITROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-, 2,2-DIMETHYL-3-(METHYL(PHENYLMETHYL)AMINO)PROPYL METHYL ESTER
    • DTXSID6043836
    • CHEMBL2104865
    • 5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
    • Inchi: 1S/C29H34FN3O6/c1-18-24(27(34)38-6)26(22-14-21(33(36)37)12-13-23(22)30)25(19(2)31-18)28(35)39-17-29(3,4)16-32(5)15-20-10-8-7-9-11-20/h7-14,26,31H,15-17H2,1-6H3
    • InChI-sleutel: MUNSLZPCNUVWCH-UHFFFAOYSA-N
    • LACHT: FC1=CC=C(C=C1C1C(C(=O)OC)=C(C)NC(C)=C1C(=O)OCC(C)(C)CN(C)CC1C=CC=CC=1)[N+](=O)[O-]

Berekende eigenschappen

  • Exacte massa: 539.24300
  • Monoisotopische massa: 539.24316397g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 39
  • Aantal draaibare bindingen: 11
  • Complexiteit: 982
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.1
  • Topologisch pooloppervlak: 114Ų

Experimentele eigenschappen

  • PSA: 113.69000
  • LogboekP: 5.69510

Palonidipine Prijsmeer >>

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